
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a chloro group at the 4-position, a cyclohexyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexyl-4,6-dichloropyrimidine with a suitable carboxylating agent under basic conditions to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and cyclohexyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 4-Chloro-5-p-tolylimidazole-2-carboxylic acid
- 2-Cyclohexyl-4,6-dichloropyrimidine
- 4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Comparison: 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid is unique due to the presence of both the cyclohexyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group at the 4-position and a cyclohexyl group at the 2-position, along with a carboxylic acid functional group at the 5-position. Its molecular formula is C11H14ClN2O2, with a molecular weight of approximately 240.68 g/mol. The unique structure contributes to its potential biological activities and reactivity in various chemical processes.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory process. The presence of the chloro and cyclohexyl groups enhances these activities through structure-activity relationship studies.
Antidiabetic Potential
The compound's reactivity may also position it as a candidate for antidiabetic applications. Pyrimidine derivatives have been explored for their ability to modulate glucose metabolism and improve insulin sensitivity, although specific studies on this compound are still needed.
The mechanism of action for this compound involves interactions with various biological targets. Preliminary studies suggest that it may effectively inhibit COX enzymes, thereby reducing inflammation and pain. Further investigations into its binding affinities with cellular receptors could elucidate additional mechanisms of action .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic pathways that optimize yield and purity. Key synthetic routes include:
- Starting Materials : Utilization of readily available pyrimidine precursors.
- Chlorination : Introduction of the chloro group through electrophilic substitution.
- Cyclization : Formation of the cyclohexyl ring via nucleophilic attack on suitable electrophiles.
These methods have been refined to minimize environmental impact while maximizing biological activity .
Cytotoxicity Studies
Recent cytotoxicity evaluations demonstrate varying degrees of cell death induced by related compounds in cancer cell lines. For example, one study assessed several pyrimidine analogs against HepG2 cancer cells, revealing that some compounds exhibited significant cytotoxicity compared to standard treatments like Sorafenib. Such findings highlight the potential for further development of this compound as an anticancer agent .
Compound | IC50 (µg/mL) | Cell Line | Percentage Cell Death (%) |
---|---|---|---|
4b | 21.12 | HepG2 | 79.33 after 72 h |
Sorafenib | 28.12 | HepG2 | 71.83 after 72 h |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid in academic settings?
- Methodology :
Nucleophilic substitution : React 5-carboxypyrimidine precursors with cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the cyclohexyl group.
Chlorination : Use POCl₃ or PCl₅ as chlorinating agents to substitute hydroxyl or amino groups at the 4-position.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
- Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
Structural Confirmation :
- NMR : Analyze ¹H (δ 8.5–9.0 ppm for pyrimidine protons) and ¹³C (δ 160–170 ppm for carboxylic acid).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DMSO/ether and compare bond lengths/angles to similar pyrimidine derivatives .
Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Handling : Use nitrile gloves and work in a fume hood to avoid inhalation/contact. The compound may hydrolyze under prolonged moisture exposure.
- Storage : Store at –20°C in amber vials under argon. For short-term use (≤1 month), –4°C is acceptable. Desiccate with silica gel to prevent carboxylic acid dimerization .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
- Screening Pipeline :
Enzyme Inhibition : Test against kinases or carboxylases (e.g., β-glucuronidase) at 10–100 μM concentrations.
Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ determination).
Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?
- Reaction Engineering :
Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions to reduce side-product formation.
Solvent Optimization : Replace DMF with DMA or NMP to enhance solubility of hydrophobic intermediates.
Kinetic Control : Lower reaction temperature to 60°C and extend reaction time (24–48 hrs) to favor selectivity .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dechlorinated or over-alkylated products) and adjust stoichiometry.
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?
- Data Cross-Validation :
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and compare predicted NMR shifts to experimental data.
X-ray Refinement : Analyze torsional angles of the cyclohexyl group; discrepancies >5° may indicate conformational flexibility in solution.
Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation of substituents .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in medicinal chemistry applications?
- SAR Design :
Substitution Patterns : Synthesize analogs with varying substituents at the 2- (e.g., alkyl, aryl) and 4-positions (e.g., F, Br).
Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to modulate polarity.
Pharmacophore Mapping : Use docking studies (AutoDock Vina) against target proteins (e.g., kinases) to correlate binding affinity with substituent size/electronics .
Q. What advanced analytical techniques are required to study degradation pathways under accelerated stability conditions?
- Degradation Analysis :
Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
LC-QTOF-MS : Identify degradation products (e.g., decarboxylation or hydrolysis by-products) with mass accuracy <5 ppm.
Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .
Q. How can researchers develop chiral separation methods for stereoisomers of related pyrimidine carboxylic acid derivatives?
- Chiral Resolution :
HPLC : Use a Chiralpak IA-3 column with n-hexane/ethanol (80:20) + 0.1% formic acid. Optimize flow rate (0.8 mL/min) for baseline separation.
SFC : Supercritical CO₂ with 20% methanol co-solvent achieves faster separation (≤5 mins) for high-throughput screening.
Circular Dichroism : Confirm enantiopurity by comparing experimental CD spectra to computed ECD .
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16) |
InChI Key |
UEGXBSKDUNLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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